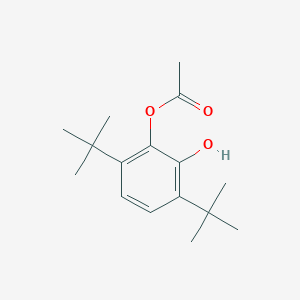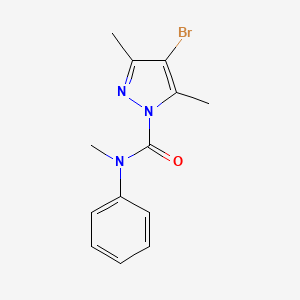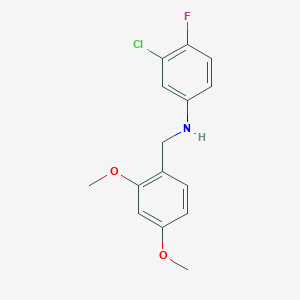
3,6-di-tert-butyl-2-hydroxyphenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-di-tert-butyl-2-hydroxyphenyl acetate, also known as DTBHPA, is an antioxidant commonly used in scientific research. It is a white crystalline solid with a molecular weight of 326.4 g/mol and a melting point of 135-138°C. DTBHPA is widely used in the field of biochemistry due to its ability to scavenge free radicals and prevent oxidative damage to cells.
作用机制
3,6-di-tert-butyl-2-hydroxyphenyl acetate exerts its antioxidant effects through a variety of mechanisms. It is able to scavenge free radicals, preventing them from causing oxidative damage to cells. 3,6-di-tert-butyl-2-hydroxyphenyl acetate also enhances the activity of other antioxidants, such as vitamin E, by regenerating them after they have neutralized free radicals.
Biochemical and Physiological Effects
3,6-di-tert-butyl-2-hydroxyphenyl acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3,6-di-tert-butyl-2-hydroxyphenyl acetate is able to prevent oxidative damage to lipids, proteins, and DNA. Animal studies have shown that 3,6-di-tert-butyl-2-hydroxyphenyl acetate is able to reduce oxidative stress and inflammation, and may have therapeutic effects in a variety of diseases.
实验室实验的优点和局限性
3,6-di-tert-butyl-2-hydroxyphenyl acetate has several advantages for use in lab experiments. It is a stable compound that is easily synthesized, and has been extensively studied for its antioxidant properties. However, 3,6-di-tert-butyl-2-hydroxyphenyl acetate does have some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, 3,6-di-tert-butyl-2-hydroxyphenyl acetate has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain cell culture experiments.
未来方向
There are several potential future directions for research on 3,6-di-tert-butyl-2-hydroxyphenyl acetate. One area of interest is investigating its potential therapeutic effects in various diseases. For example, 3,6-di-tert-butyl-2-hydroxyphenyl acetate has been shown to have anti-cancer effects in animal studies, and further research could explore its potential as a cancer treatment. Additionally, research could investigate the use of 3,6-di-tert-butyl-2-hydroxyphenyl acetate in combination with other antioxidants or drugs to enhance its therapeutic effects. Finally, further studies could investigate the mechanisms by which 3,6-di-tert-butyl-2-hydroxyphenyl acetate exerts its antioxidant effects, which could lead to the development of new antioxidant therapies.
合成方法
3,6-di-tert-butyl-2-hydroxyphenyl acetate can be synthesized through a simple two-step process. First, p-tert-butylphenol is reacted with acetic anhydride to form p-tert-butylphenyl acetate. This intermediate is then reacted with hydrochloric acid to form 3,6-di-tert-butyl-2-hydroxyphenyl acetate.
科学研究应用
3,6-di-tert-butyl-2-hydroxyphenyl acetate has been extensively used in scientific research for its antioxidant properties. It is commonly used to protect cells from oxidative damage in vitro, and has been shown to be effective in preventing lipid peroxidation and DNA damage. 3,6-di-tert-butyl-2-hydroxyphenyl acetate has also been used in animal studies to investigate its potential therapeutic effects in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
(3,6-ditert-butyl-2-hydroxyphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-10(17)19-14-12(16(5,6)7)9-8-11(13(14)18)15(2,3)4/h8-9,18H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYLALHUQXXUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1O)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Ditert-butyl-2-hydroxyphenyl acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5780504.png)


![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)

![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)

![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)

![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)

